molecular formula C11H11NO3 B14191973 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene CAS No. 923027-26-3

1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene

Cat. No.: B14191973
CAS No.: 923027-26-3
M. Wt: 205.21 g/mol
InChI Key: WYPSQNVIXNZGAB-UHFFFAOYSA-N
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Description

1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene is an organic compound characterized by the presence of a methoxy group, a butynyl group, and a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene typically involves the coupling of a methoxybutynyl group with a nitrobenzene derivative. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 4-methoxybut-1-yn-1-aldehyde or 4-methoxybut-1-yn-1-oic acid.

    Reduction: Formation of 1-(4-methoxybut-1-yn-1-yl)-3-aminobenzene.

    Substitution: Formation of 1-(4-methoxybut-1-yn-1-yl)-3-nitro-4-bromobenzene.

Scientific Research Applications

1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butynyl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

    1-Methoxy-4-(1-propyn-1-yl)benzene: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains an ether linkage instead of a direct butynyl group, affecting its chemical behavior.

Uniqueness: 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxy and a nitro group on the benzene ring allows for diverse chemical transformations and interactions.

Properties

CAS No.

923027-26-3

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-methoxybut-1-ynyl)-3-nitrobenzene

InChI

InChI=1S/C11H11NO3/c1-15-8-3-2-5-10-6-4-7-11(9-10)12(13)14/h4,6-7,9H,3,8H2,1H3

InChI Key

WYPSQNVIXNZGAB-UHFFFAOYSA-N

Canonical SMILES

COCCC#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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